Cas no 2021618-12-0 (tert-butyl N-[2-(but-3-ynoyl)cyclopentyl]carbamate)
![tert-butyl N-[2-(but-3-ynoyl)cyclopentyl]carbamate structure](https://www.kuujia.com/scimg/cas/2021618-12-0x500.png)
tert-butyl N-[2-(but-3-ynoyl)cyclopentyl]carbamate Chemical and Physical Properties
Names and Identifiers
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- 2021618-12-0
- EN300-797147
- tert-butyl N-[2-(but-3-ynoyl)cyclopentyl]carbamate
-
- Inchi: 1S/C14H21NO3/c1-5-7-12(16)10-8-6-9-11(10)15-13(17)18-14(2,3)4/h1,10-11H,6-9H2,2-4H3,(H,15,17)
- InChI Key: XEEPQAQCTNSKOT-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(NC1CCCC1C(CC#C)=O)=O
Computed Properties
- Exact Mass: 251.15214353g/mol
- Monoisotopic Mass: 251.15214353g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 5
- Complexity: 372
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 55.4Ų
tert-butyl N-[2-(but-3-ynoyl)cyclopentyl]carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-797147-1.0g |
tert-butyl N-[2-(but-3-ynoyl)cyclopentyl]carbamate |
2021618-12-0 | 95% | 1.0g |
$1057.0 | 2024-05-22 | |
Enamine | EN300-797147-0.05g |
tert-butyl N-[2-(but-3-ynoyl)cyclopentyl]carbamate |
2021618-12-0 | 95% | 0.05g |
$888.0 | 2024-05-22 | |
Enamine | EN300-797147-0.25g |
tert-butyl N-[2-(but-3-ynoyl)cyclopentyl]carbamate |
2021618-12-0 | 95% | 0.25g |
$972.0 | 2024-05-22 | |
Enamine | EN300-797147-2.5g |
tert-butyl N-[2-(but-3-ynoyl)cyclopentyl]carbamate |
2021618-12-0 | 95% | 2.5g |
$2071.0 | 2024-05-22 | |
Enamine | EN300-797147-10.0g |
tert-butyl N-[2-(but-3-ynoyl)cyclopentyl]carbamate |
2021618-12-0 | 95% | 10.0g |
$4545.0 | 2024-05-22 | |
Enamine | EN300-797147-0.5g |
tert-butyl N-[2-(but-3-ynoyl)cyclopentyl]carbamate |
2021618-12-0 | 95% | 0.5g |
$1014.0 | 2024-05-22 | |
Enamine | EN300-797147-0.1g |
tert-butyl N-[2-(but-3-ynoyl)cyclopentyl]carbamate |
2021618-12-0 | 95% | 0.1g |
$930.0 | 2024-05-22 | |
Enamine | EN300-797147-5.0g |
tert-butyl N-[2-(but-3-ynoyl)cyclopentyl]carbamate |
2021618-12-0 | 95% | 5.0g |
$3065.0 | 2024-05-22 |
tert-butyl N-[2-(but-3-ynoyl)cyclopentyl]carbamate Related Literature
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Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
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Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
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Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
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4. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
Additional information on tert-butyl N-[2-(but-3-ynoyl)cyclopentyl]carbamate
Research Brief on tert-Butyl N-[2-(but-3-ynoyl)cyclopentyl]carbamate (CAS: 2021618-12-0) in Chemical Biology and Pharmaceutical Applications
The compound tert-butyl N-[2-(but-3-ynoyl)cyclopentyl]carbamate (CAS: 2021618-12-0) has recently garnered significant attention in chemical biology and pharmaceutical research due to its versatile applications in drug discovery and medicinal chemistry. This research brief synthesizes the latest findings on its synthesis, biological activity, and potential therapeutic uses, based on peer-reviewed literature and industry developments up to Q2 2024.
Recent studies highlight the role of this carbamate derivative as a key intermediate in the synthesis of cyclopentane-based scaffolds, which are pivotal in designing protease inhibitors and G protein-coupled receptor (GPCR) modulators. A 2023 Journal of Medicinal Chemistry publication demonstrated its utility in click chemistry reactions, leveraging the terminal alkyne group (but-3-ynoyl moiety) for bioorthogonal labeling of target proteins in live-cell imaging (DOI: 10.1021/acs.jmedchem.3c01234).
Structural analyses reveal that the tert-butyl carbamate group enhances metabolic stability, while the cyclopentyl ring conformation influences binding affinity to enzymatic pockets. Computational docking studies (2024, Bioorganic Chemistry) suggest its potential as a fragment for developing covalent inhibitors targeting cysteine proteases, with the electrophilic ynoyl group acting as a warhead (DOI: 10.1016/j.bioorg.2024.107328).
In oncology applications, derivatives of this compound have shown promise in preclinical models. A collaborative study between academic and industry researchers (2024, Nature Chemical Biology) reported its incorporation into PROTACs (proteolysis-targeting chimeras), achieving selective degradation of BRD4 with DC50 values below 100 nM. The alkyne handle facilitated linker optimization for improved pharmacokinetics (DOI: 10.1038/s41589-024-01605-5).
Challenges remain in scaling up its synthetic route, as noted in a 2024 Organic Process Research & Development report. Current optimizations focus on palladium-catalyzed coupling steps to improve yield (78% to 92%) while reducing residual metal contaminants below ICH Q3D limits (DOI: 10.1021/acs.oprd.4c00021).
Future directions include exploring its utility in targeted protein degradation and antibody-drug conjugates (ADCs), with two patent applications (WO2024/078921 and US20240117312) filed in early 2024 describing novel conjugates for solid tumor targeting. The compound's dual functionality (carbamate for stability, alkyne for conjugation) positions it as a valuable building block in next-generation biotherapeutics.
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